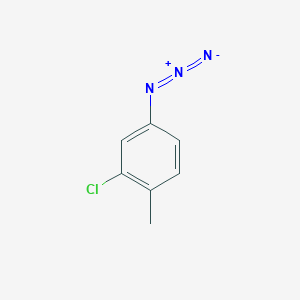

4-Azido-2-chloro-1-methylbenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-azido-2-chloro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVJJAOJPJELDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476344 | |

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357292-37-6 | |

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Azido-2-chloro-1-methylbenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azido-2-chloro-1-methylbenzene is an aryl azide, a class of organic compounds that have garnered significant interest in the field of chemical biology and drug discovery. The presence of the azide functional group, particularly on an aromatic ring, imparts unique photoreactive properties to the molecule. Upon exposure to ultraviolet (UV) light, aryl azides undergo photolysis to generate highly reactive nitrene intermediates. This characteristic makes them invaluable tools for photoaffinity labeling (PAL), a powerful technique used to identify and characterize protein-ligand interactions.[1] This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis protocol, and the application of this compound in experimental workflows relevant to drug development.

Chemical Properties

Detailed experimental data for this compound is not extensively documented in publicly available literature. However, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 357292-37-6 | [2] |

| Molecular Formula | C₇H₆ClN₃ | [2] |

| Molecular Weight | 167.6 g/mol | [2] |

| Appearance | Not specified (typically aryl azides are oils or solids) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) | - |

Note: The lack of specific physical data necessitates careful handling and characterization of the compound upon synthesis.

Synthesis

A general and widely used method for the synthesis of aryl azides is the diazotization of anilines followed by azidation.[3] The following is a representative experimental protocol for the synthesis of an aryl azide from its corresponding aniline precursor, which can be adapted for this compound starting from 4-amino-2-chloro-1-methylbenzene.

Experimental Protocol: Synthesis of Aryl Azides from Anilines[4][5]

Materials:

-

Substituted Aniline (e.g., 4-amino-2-chloro-1-methylbenzene)

-

Hydrochloric Acid (HCl), 6 M solution

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂) in concentrated HCl, 2 M solution

-

Isopropyl Nitrite

-

Hexane

-

Ethyl Acetate

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Deionized Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 1.55 mmol of the desired aniline and 5 mL of a 6 M HCl solution.

-

Place the flask in an ice bath to cool the solution.

-

Slowly add a solution of 213 mg (3.1 mmol; 2 eq) of NaNO₂ in 5 mL of water to the reaction mixture dropwise, while maintaining the temperature in the ice bath.

-

Allow the mixture to stir for 30 minutes in the ice bath.

-

Dropwise, add 2 mL of a 2 M solution of SnCl₂ in concentrated HCl to the mixture. Continue stirring in the ice bath for another hour.

-

Add a solution of 275 mg (3.1 mmol; 2 eq) of isopropyl nitrite in 10 mL of hexane to the reaction mixture dropwise. Stir for an additional hour in the ice bath.

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

-

Extract the aqueous phase three times with 50 mL of ethyl acetate.

-

Combine all organic phases and wash them three times with 50 mL of saturated NaCl solution.

-

Dry the combined organic phase over anhydrous Na₂SO₄ and then concentrate it under reduced pressure using a rotary evaporator.

-

Purify the resulting aryl azide by silica gel column chromatography using hexane as the eluent.

Safety Precautions:

-

Organic azides are potentially explosive and should be handled with care. Avoid heat, shock, and friction.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium azide (a common reagent in alternative aryl azide syntheses) is highly toxic. The provided protocol offers a sodium azide-free alternative.[4]

Reactivity and Application in Photoaffinity Labeling

The core utility of this compound lies in its photoreactivity, which is central to photoaffinity labeling (PAL). PAL is a powerful technique for identifying the biological targets of small molecules and mapping their binding sites.[1]

Signaling Pathway of Aryl Azide Photoreactivity

Caption: Photoreactivity of aryl azides upon UV irradiation.

Upon absorption of UV light, typically in the range of 260-365 nm, the aryl azide is excited and expels a molecule of nitrogen gas (N₂) to form a highly reactive singlet nitrene.[5] This intermediate can then undergo several reactions:

-

Intersystem crossing to a more stable triplet nitrene, which can then insert into C-H or N-H bonds of nearby molecules, such as the amino acid residues of a target protein.

-

Ring expansion to form a dehydroazepine, which is susceptible to nucleophilic attack by amino acid side chains like lysine.[6]

Both pathways result in the formation of a stable covalent bond between the photoaffinity probe and its interacting protein, allowing for the subsequent identification and characterization of the protein.

Experimental Workflow for Photoaffinity Labeling

The following diagram illustrates a typical experimental workflow for using an aryl azide-containing probe in a drug discovery context.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 357292-37-6 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines – ScienceOpen [scienceopen.com]

- 5. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Azido-2-chloro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-azido-2-chloro-1-methylbenzene, a valuable intermediate in pharmaceutical and chemical research. The document outlines the core synthesis pathway, provides detailed experimental protocols, and presents relevant quantitative data to support laboratory applications.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the diazotization of 2-chloro-4-methylaniline. The resulting diazonium salt is then subjected to azidation to yield the final product.

The primary starting material for this synthesis is 2-chloro-4-methylaniline. This compound is commercially available from various chemical suppliers. The synthesis proceeds via the formation of a diazonium salt intermediate, which is then converted to the final azide product.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the diazotization of anilines and subsequent azidation.

Diazotization of 2-Chloro-4-methylaniline

This procedure details the formation of the 2-chloro-4-methylbenzenediazonium salt intermediate.

Materials:

-

2-chloro-4-methylaniline

-

Concentrated sulfuric acid (98%)

-

Sodium nitrite (NaNO₂)

-

Urea

-

Distilled water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methylaniline in a solution of concentrated sulfuric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

Test for the presence of excess nitrous acid using starch-iodide paper. If excess is present, add a small amount of urea to quench it.

-

The resulting solution contains the 2-chloro-4-methylbenzenediazonium salt and is used directly in the next step.

Azidation of the Diazonium Salt

This procedure describes the conversion of the diazonium salt to this compound.

Materials:

-

2-chloro-4-methylbenzenediazonium salt solution (from step 2.1)

-

Sodium azide (NaN₃)

-

Distilled water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of aryl azides from anilines, which can be used as a reference for the synthesis of this compound.

| Parameter | Value | Reference |

| Diazotization | ||

| Molar Ratio (Aniline : NaNO₂) | 1 : 1.1 - 1.2 | [1] |

| Temperature | 0 - 5 °C | [1] |

| Reaction Time | 30 minutes | [2] |

| Azidation | ||

| Molar Ratio (Diazonium Salt : NaN₃) | 1 : 1.1 - 1.5 | General Practice |

| Temperature | 0 - 5 °C to Room Temp. | General Practice |

| Reaction Time | 2 - 3 hours | General Practice |

| Overall Yield | 60 - 90% (typical for aryl azides) | [2] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Azido-2-chloro-1-methylbenzene

CAS Number: 357292-37-6

This technical guide provides a comprehensive overview of 4-Azido-2-chloro-1-methylbenzene, a niche aryl azide of interest to researchers, scientists, and professionals in drug development and chemical biology. While specific experimental data for this compound is not extensively published, this document compiles essential information based on established chemical principles and data from analogous compounds.

Chemical Properties and Data

This compound is a substituted aromatic organic compound. The presence of the azido group makes it a potential tool for bioconjugation via "click chemistry" or for use as a photoreactive crosslinker.

| Property | Value | Source/Method |

| CAS Number | 357292-37-6 | - |

| Molecular Formula | C₇H₆ClN₃ | Calculated |

| Molecular Weight | 167.60 g/mol | Calculated |

| Appearance | Expected to be a solid or oil, potentially light-sensitive | Inferred from similar aryl azides |

| Purity | Commercially available up to >98% | Chemical Supplier Data |

| Storage Conditions | +4°C, under inert atmosphere, protected from light | Chemical Supplier Data |

| SMILES | CC1=CC=C(C=C1Cl)N=[N+]=[N-] | - |

Synthesis and Purification

The most probable synthetic route to this compound is through the diazotization of the corresponding aniline precursor, 3-chloro-4-methylaniline, followed by substitution with an azide salt.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the synthesis of aryl azides and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

3-chloro-4-methylaniline (CAS: 95-74-9)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-chloro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Azidation:

-

In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. The addition should be done portion-wise to control the evolution of nitrogen gas.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent system such as a hexane/ethyl acetate gradient.

-

Safety Precautions:

-

Organic azides are potentially explosive and should be handled with extreme care. Avoid heat, friction, and shock.

-

Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction of sodium azide with acid generates highly toxic and explosive hydrazoic acid (HN₃). The azidation step should be performed in a well-ventilated fume hood.

-

Use non-metal spatulas for handling sodium azide.

Spectral Characterization (Predicted)

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as a set of coupled signals in the aromatic region (δ 7.0-7.5 ppm). A singlet corresponding to the methyl protons would be observed around δ 2.3-2.5 ppm. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-140 ppm. The methyl carbon would appear around δ 20-22 ppm. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the azide asymmetric stretch (N=N=N) is expected in the region of 2100-2150 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 167.6 would be expected. A prominent fragment corresponding to the loss of N₂ (28 Da) from the molecular ion is a characteristic fragmentation pattern for aryl azides. |

Applications in Research and Drug Development

Aryl azides like this compound are valuable tools in chemical biology and drug discovery, primarily due to the reactivity of the azide group.

Photoreactive Crosslinking

Upon exposure to UV light, aryl azides can form highly reactive nitrene intermediates. These nitrenes can insert into C-H and N-H bonds or undergo other reactions to form covalent bonds with nearby molecules, such as proteins. This makes them useful as photoaffinity labels to identify the binding partners of small molecules or to map protein-protein interactions.[1][2][3]

Caption: General mechanism of aryl azide photo-crosslinking.

Bioorthogonal Chemistry ("Click Chemistry")

The azide group can undergo highly specific and efficient cycloaddition reactions with alkynes, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is widely used for bioconjugation, allowing for the attachment of reporter molecules (like fluorophores or biotin) to tagged biomolecules in complex biological systems.

Experimental Workflow: Photoaffinity Labeling

A typical workflow for a photoaffinity labeling experiment to identify the protein target of a small molecule ligand is depicted below. This compound could be incorporated into a small molecule probe for such an experiment.

References

Technical Overview of 4-Azido-2-chloro-1-methylbenzene

This document provides a detailed analysis of the molecular weight of 4-Azido-2-chloro-1-methylbenzene, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Formula

This compound is an aromatic organic compound. Its structure consists of a toluene backbone (a benzene ring substituted with a methyl group) further substituted with a chloro group at position 2 and an azido group at position 4. This specific arrangement of substituents dictates its chemical properties and molecular weight.

The verified chemical formula for this compound is C₇H₆ClN₃ .[1][2]

Calculation of Molecular Weight

The molecular weight (MW) is a fundamental physical property calculated by summing the atomic weights of all constituent atoms in the molecular formula. The calculation for C₇H₆ClN₃ is detailed below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | 167.599 |

Based on this, the calculated molecular weight is approximately 167.60 g/mol .[1][2] This value is critical for stoichiometric calculations in reaction chemistry, preparation of solutions of known molarity, and analytical characterization.

Physicochemical Properties

While the primary focus of this document is the molecular weight, other key identifiers are pertinent for laboratory use.

| Property | Value |

| CAS Number | 357292-37-6[1][2][3] |

| Molecular Formula | C₇H₆ClN₃[1][2] |

| Molecular Weight | 167.60 g/mol [1][2] |

Logical Framework for Compound Identification

The process of determining the molecular weight of a chemical compound is a foundational step in chemical research. It follows a clear logical progression from its nomenclature to its fundamental atomic composition.

Caption: Logical workflow for determining the molecular weight.

Note: Experimental protocols and signaling pathways are not applicable to the determination of a compound's theoretical molecular weight, which is a calculated value based on standard atomic weights.

References

An In-depth Technical Guide to 4-Azido-2-chloro-1-methylbenzene

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Azido-2-chloro-1-methylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details a plausible synthetic route with experimental protocols, summarizes key physicochemical properties, and provides visualizations of its chemical structure and synthesis workflow.

Core Compound Information

This compound is an aromatic organic compound featuring an azide, a chloro, and a methyl group attached to a benzene ring. Its chemical structure makes it a potentially valuable intermediate in the synthesis of various nitrogen-containing heterocyclic compounds and as a photoaffinity labeling reagent in chemical biology.

Below is a diagram illustrating the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its precursor, 2-chloro-4-methylaniline, are presented in the tables below.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 357292-37-6 | [1] |

| Molecular Formula | C₇H₆ClN₃ | [1] |

| Molecular Weight | 167.60 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Purity | Available as ≥98% | [2] |

Table 2: Properties of the Synthetic Precursor, 2-Chloro-4-methylaniline

| Property | Value | Source |

| CAS Number | 615-65-6 | [3] |

| Molecular Formula | C₇H₈ClN | [4] |

| Molecular Weight | 141.60 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Point | 223-225 °C | [4] |

| Melting Point | 7 °C | [4] |

| Density | 1.151 g/mL at 25 °C | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2-chloro-4-methylaniline. The first step involves the diazotization of the aniline to form a diazonium salt, which is then converted to the corresponding azide in the second step by reaction with sodium azide.

The following diagram illustrates the synthetic workflow.

References

An In-depth Technical Guide to the Safe Handling of 4-Azido-2-chloro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, properties, and synthesis of 4-Azido-2-chloro-1-methylbenzene. The information is intended for use in controlled laboratory and research settings by qualified professionals. Due to the inherent hazards associated with aryl azides, a thorough understanding of and adherence to safety protocols is paramount.

Compound Identification and Properties

This compound is an aromatic organic compound containing an azide functional group. The presence of the azido group confers specific reactivity and potential hazards.

| Property | Value | Source |

| CAS Number | 357292-37-6 | Internal |

| Molecular Formula | C₇H₆ClN₃ | Internal |

| Molecular Weight | 167.6 g/mol | Internal |

| Appearance | Presumed to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Safety and Hazard Information

Primary Hazards:

-

Thermal Instability: Aromatic azides can decompose, sometimes explosively, upon heating. The decomposition temperature can be influenced by the substitution pattern on the aromatic ring.

-

Shock and Friction Sensitivity: Solid azides can be sensitive to shock and friction, which can initiate decomposition.

-

Formation of Explosive Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts can lead to the formation of highly shock-sensitive and explosive metal azides.

-

Toxicity: Azide compounds are generally toxic. The azide ion has a toxicity profile similar to that of cyanide.

General Handling Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Use personal protective equipment (PPE): This includes a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

-

Avoid heat, sparks, and open flames.

-

Do not grind or subject the material to friction or shock.

-

Use non-metal spatulas (e.g., plastic, ceramic) for handling.

-

Avoid contact with heavy metals and their salts.

-

Do not use chlorinated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form explosive compounds.

-

Keep quantities of the material to a minimum.

-

Ensure that all glassware is clean and free of heavy metal contaminants.

Storage:

-

Store in a cool, dark, and well-ventilated area.

-

Store away from heat sources and incompatible materials (e.g., acids, strong oxidizing agents, heavy metals).

-

The container should be tightly sealed and clearly labeled with the compound name and hazard warnings.

Waste Disposal:

-

Azide-containing waste should be collected in a dedicated, clearly labeled waste container.

-

Do not mix azide waste with other chemical waste streams, especially acidic waste, which can generate highly toxic and explosive hydrazoic acid.

-

Consult your institution's environmental health and safety (EHS) department for specific procedures on the disposal of azide waste. A common practice is to quench the azide to a less hazardous form (e.g., by reduction to an amine) before disposal.

Experimental Protocols

Synthesis of this compound from 4-amino-3-chlorotoluene

Disclaimer: This is a representative protocol and should be performed only by trained chemists with a thorough understanding of the potential hazards. A risk assessment should be conducted before commencing any experimental work.

Step 1: Diazotization of 4-amino-3-chlorotoluene

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-3-chlorotoluene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C. The addition should be slow enough to prevent a significant rise in temperature.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

Step 2: Azidation of the Diazonium Salt

-

In a separate beaker, dissolve sodium azide (1.1 equivalents) in cold water. Caution: Sodium azide is highly toxic.

-

Slowly and carefully add the cold diazonium salt solution to the stirred sodium azide solution. A vigorous evolution of nitrogen gas will occur. The addition should be controlled to keep the reaction from becoming too vigorous.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

The product, this compound, will likely separate as an oil or a solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Carefully remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the flask excessively during solvent removal.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the handling of this compound.

Caption: Workflow for Safe Handling of Aromatic Azides.

Caption: Proposed Synthesis Pathway for this compound.

A Technical Guide to the Thermal Stability of Substituted Azidobenzenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability of substituted azidobenzenes. Phenyl azides are a class of organic compounds that have found significant applications in various fields, including bioconjugation, surface functionalization, and as precursors to highly reactive nitrenes. Their utility is often dictated by their thermal stability, which can be finely tuned by the nature and position of substituents on the aromatic ring. This document details the effects of these substituents, outlines the experimental protocols for assessing thermal stability, and visualizes the key chemical transformations involved.

Core Concepts in the Thermal Stability of Azidobenzenes

The thermal decomposition of aryl azides is a critical parameter that governs their storage, handling, and application. The fundamental process involves the extrusion of a molecule of dinitrogen (N₂) to generate a highly reactive arylnitrene intermediate. The stability of the parent azidobenzene and the reactivity of the subsequent nitrene are profoundly influenced by the electronic and steric effects of the substituents on the aromatic ring.

Generally, the introduction of electron-donating groups (EDGs) such as methoxy (-OCH₃) or phenoxy (-OPh) at the para-position tends to lower the decomposition temperature. This is attributed to the stabilization of the transition state leading to nitrene formation through resonance. Conversely, the effect of electron-withdrawing groups (EWGs) is more complex. While they can destabilize the azide, they may also influence the subsequent reactions of the nitrene.

Ortho-substituents can introduce steric hindrance and may also participate in intramolecular reactions, significantly altering the decomposition pathway and thermal profile. For instance, ortho-phenyl or ortho-acyl substituted azidohetarenes can undergo intramolecular cyclization reactions.[1]

Quantitative Analysis of Thermal Stability

The thermal stability of substituted azidobenzenes is primarily quantified using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow into or out of a sample as a function of temperature, providing key parameters such as the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the enthalpy of decomposition (ΔHd). TGA measures the change in mass of a sample as a function of temperature, clearly indicating the loss of N₂ upon decomposition.

The following table summarizes available quantitative data on the thermal decomposition of various substituted azidobenzenes, compiled from multiple sources. It is important to note that experimental conditions, such as heating rate, can influence the observed temperatures.

| Substituent | Position | Tonset (°C) | Tpeak (°C) | ΔHd (J/g) | Notes |

| H | - | ~150-200 | - | -200 to -600 | General range for simple azides.[1] |

| 4-NO₂ | para | - | - | - | Known to be a sensitive compound.[2][3] |

| 4-COOH | para | - | 175 (dec.) | - | Decomposition temperature noted in product information. |

| Ortho-phenyl | ortho | ~150-200 | - | -450 to -1250 | Leads to intramolecular cyclization.[1] |

| Ortho-acyl | ortho | ~150-200 | - | - | Can undergo intramolecular cyclization.[1] |

Experimental Protocols for Thermal Analysis

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data on the thermal stability of energetic materials like azidobenzenes.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for evaluating the thermal hazards of chemical compounds.

-

Objective: To determine the onset temperature, peak exothermic temperature, and enthalpy of decomposition.

-

Apparatus: A differential scanning calorimeter (e.g., Mettler Toledo DSC 3) equipped with high-pressure crucibles.

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the substituted azidobenzene into a high-pressure crucible (e.g., gold-plated or stainless steel).[4]

-

Hermetically seal the crucible to ensure containment of any gaseous products, which is crucial for accurate enthalpy measurements.

-

-

Experimental Conditions:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Equilibrate the system at a starting temperature, typically 25-30 °C.

-

Heat the sample at a constant rate, commonly 2-10 °C/min, under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.[1]

-

Record the heat flow as a function of temperature up to a final temperature that ensures complete decomposition (e.g., 300-400 °C).

-

-

Data Analysis:

-

The onset temperature (Tonset) is determined by the intersection of the baseline with the tangent of the exothermic peak.

-

The peak temperature (Tpeak) is the temperature at which the maximum heat flow is observed.

-

The enthalpy of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

TGA provides complementary information to DSC by measuring mass loss associated with decomposition.

-

Objective: To determine the temperature range of decomposition and confirm the loss of dinitrogen.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation:

-

Place a small, accurately weighed sample (typically 1-10 mg) into a TGA pan (e.g., alumina or platinum).

-

-

Experimental Conditions:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen, to prevent oxidation).

-

Monitor the sample weight as a function of temperature.

-

-

Data Analysis:

-

The TGA curve will show a distinct step-wise mass loss corresponding to the extrusion of N₂. The temperature at which this mass loss begins is the decomposition temperature.

-

The percentage of mass loss can be compared to the theoretical mass percentage of the azide group to confirm the decomposition process.

-

Visualization of Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of azidobenzene thermal stability.

Caption: General decomposition pathway of a substituted azidobenzene upon heating.

Caption: Experimental workflow for assessing the thermal stability of azidobenzenes.

Caption: Logical relationship between substituent type and thermal properties.

Conclusion

The thermal stability of substituted azidobenzenes is a critical parameter that is highly dependent on the electronic and steric nature of the substituents on the aromatic ring. A thorough understanding of these relationships, coupled with rigorous experimental characterization using DSC and TGA, is essential for the safe and effective application of these versatile compounds in research and development. This guide provides the foundational knowledge and procedural outlines to support professionals in the fields of chemistry and drug development in their work with this important class of molecules.

References

A Technical Guide to the Reactivity of Chloro-Substituted Aryl Azides for Chemical Biology and Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl azides are versatile functional groups that serve as crucial building blocks in organic synthesis and as powerful tools in chemical biology and drug development. Their reactivity, particularly in bioorthogonal chemistry, has made them indispensable for applications ranging from bioconjugation ("click chemistry") to photoaffinity labeling.[1][2] The introduction of a chlorine substituent onto the aromatic ring profoundly modulates the electronic properties, stability, and reactivity of the aryl azide moiety.

This technical guide provides an in-depth exploration of the synthesis and reactivity of aryl azides bearing chlorine substituents. It details the electronic influence of chlorine, outlines key reaction classes with their mechanisms, presents quantitative data in a comparative format, and provides detailed experimental protocols for their synthesis and transformation. The content herein is designed to equip researchers with the foundational knowledge required to effectively utilize these reagents in their work.

Synthesis of Chloro-Substituted Aryl Azides

The most prevalent and reliable method for synthesizing chloro-substituted aryl azides begins with the corresponding chloroaniline. The process involves two classical steps: diazotization of the primary amine followed by substitution with an azide salt.[1][3]

General Synthetic Workflow

The transformation from a chloroaniline to a chloro-aryl azide is a straightforward and high-yielding process. The workflow involves the in-situ generation of a diazonium salt from the aniline under acidic conditions, which is then immediately reacted with sodium azide to yield the final product.[4]

Caption: General workflow for synthesizing chloro-aryl azides.

Experimental Protocol: Synthesis of 4-Chlorophenyl Azide

This protocol is a representative example adapted from established procedures for aryl azide synthesis.[1][3]

Materials:

-

4-Chloroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium azide (NaN₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloroaniline (e.g., 12.75 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (50 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the aniline may precipitate.

-

Prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in 20 mL of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 20-30 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

In a separate beaker, dissolve sodium azide (7.15 g, 0.11 mol) in 25 mL of cold water.

-

Add the cold sodium azide solution dropwise to the diazonium salt solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature at 0-5 °C and continue stirring for an additional hour after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Caution: The crude aryl azide should be handled with care as organic azides can be explosive. Avoid heating the neat compound to high temperatures. Purification is typically achieved via column chromatography if necessary.

Yields for Representative Chloro-Aryl Azides

The diazotization-azidation sequence is robust for various chloro-substituted anilines.

| Compound | Starting Material | Reported Yield |

| 4-Chlorophenyl azide | 4-Chloroaniline | >95% |

| 2-Chlorophenyl azide | 2-Chloroaniline | ~90% |

| 3-Chlorophenyl azide | 3-Chloroaniline | >95% |

| 2,4-Dichlorophenyl azide | 2,4-Dichloroaniline | ~93% |

Yields are representative and can vary based on specific reaction conditions and scale.

Electronic Effects of Chlorine Substitution

The reactivity of the aryl azide is dictated by the electronic nature of the aromatic ring. The chlorine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring.[5]

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density, primarily to the ortho and para positions.[6]

The inductive effect of chlorine is stronger than its resonance effect, leading to a net withdrawal of electron density.[5][7] This deactivation makes the aryl azide group more electron-deficient, which influences its participation in various reactions.

Caption: Dual electronic effects of chlorine on aryl azides.

Key Reactions and Mechanisms

Chloro-substituted aryl azides participate in the canonical reactions of aryl azides, with rates and outcomes modulated by the electronic effects of the chlorine atom.

[3+2] Dipolar Cycloaddition (Huisgen Cycloaddition / Click Chemistry)

This reaction involves the 1,3-dipolar cycloaddition of an azide with a dipolarophile, most commonly an alkyne, to form a stable 1,2,3-triazole ring.[8][9] This reaction is the cornerstone of "click chemistry."[10] The electron-withdrawing nature of the chlorine substituent lowers the energy of the azide's LUMO, which can accelerate reactions with electron-rich alkynes.

Mechanism: The reaction proceeds through a concerted pathway where the azide and alkyne form a five-membered triazole ring in a single step.

Caption: Mechanism of the [3+2] Huisgen cycloaddition.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical copper-catalyzed click reaction.[11]

Materials:

-

Chloro-substituted aryl azide (e.g., 1-azido-4-chlorobenzene)

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and water (1:1 mixture)

Procedure:

-

To a vial, add the chloro-aryl azide (1.0 mmol), the terminal alkyne (1.1 mmol), and a 1:1 mixture of t-butanol/water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

-

Prepare a solution of CuSO₄·5H₂O (0.05 mmol) in water (1 mL).

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC. Reactions are often complete within 1-12 hours.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting triazole by column chromatography or recrystallization.

Quantitative Data: Relative Reactivity

The Hammett equation, log(k/k₀) = σρ, relates reaction rates to substituent electronic properties.[12] For [3+2] cycloadditions, electron-withdrawing groups like chlorine (σ > 0) can accelerate the reaction (positive ρ value) depending on the alkyne's electronic nature.

| Substituent (para) | Hammett Constant (σp) | Qualitative Effect on Rate (vs. H) |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Rate generally increases |

| -NO₂ | +0.78 | Rate increases significantly |

| -OCH₃ | -0.27 | Rate generally decreases |

Staudinger Reaction and Ligation

The Staudinger reaction involves the reaction of an azide with a phosphine (e.g., triphenylphosphine) to form an aza-ylide (iminophosphorane).[13] Subsequent hydrolysis of this intermediate, known as the Staudinger reduction, yields a primary amine and a phosphine oxide.[14]

Mechanism: The reaction initiates with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by the loss of dinitrogen gas through a four-membered cyclic transition state to form the aza-ylide.[14][15]

Caption: Key steps in the Staudinger reaction and reduction.

The electron-withdrawing chlorine substituent makes the aryl azide a better electrophile, potentially accelerating the initial nucleophilic attack by the phosphine. However, it also stabilizes the resulting aza-ylide, which can make the subsequent hydrolysis step (the reduction) slower under neutral conditions.[16]

Experimental Protocol: Staudinger Reduction of 4-Chlorophenyl Azide

Materials:

-

4-Chlorophenyl azide

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve 4-chlorophenyl azide (1.0 mmol) in THF (10 mL) in a round-bottom flask.

-

Add triphenylphosphine (1.1 mmol) to the solution at room temperature. Nitrogen evolution is typically observed.

-

Stir the reaction mixture for 2-4 hours. The formation of the aza-ylide can be monitored by ³¹P NMR (shift around -5 to -20 ppm) or TLC.

-

Once the formation of the aza-ylide is complete, add water (1 mL) to the reaction mixture.

-

Heat the mixture to reflux for 4-8 hours to facilitate hydrolysis.

-

After cooling to room temperature, remove the THF under reduced pressure.

-

Dissolve the residue in diethyl ether and extract with 1M HCl to separate the amine product.

-

Basify the aqueous layer with NaOH to pH > 10 and extract the free amine with diethyl ether.

-

Dry the organic layer, concentrate, and purify the resulting 4-chloroaniline as needed.

Photochemical Reactions: Nitrene Formation

Upon photolysis with UV light (typically 254-350 nm), aryl azides extrude N₂ to generate highly reactive singlet nitrenes. These intermediates can undergo various reactions, including insertion into C-H or N-H bonds, or rearrange to form a dehydroazepine.[17] This reactivity is the basis for photoaffinity labeling. The presence of halogen substituents like chlorine can influence the lifetime and reaction pathways of the nitrene intermediate.[18][19]

Quantitative Data: Spectroscopic Properties

Spectroscopic analysis is crucial for characterizing chloro-aryl azides.

| Compound | IR (ν_N₃, cm⁻¹) | ¹³C NMR (C-Cl, ppm) | ¹³C NMR (C-N₃, ppm) |

| 4-Chlorophenyl azide | ~2120 | ~130-135 | ~138-142 |

| 2-Chlorophenyl azide | ~2125 | ~132-136 | ~135-139 |

Note: NMR shifts are approximate and depend on the solvent.

Applications in Drug Development

The unique reactivity of chloro-substituted aryl azides makes them valuable in pharmaceutical research.[20][21]

-

Click Chemistry: The azide group serves as a reliable handle for conjugating molecular fragments, such as linking a targeting moiety to a therapeutic agent or a fluorescent probe.[22]

-

Structure-Activity Relationship (SAR): The chlorine atom itself is a common substituent in drug molecules, known to enhance binding affinity, improve metabolic stability, or modulate pharmacokinetic properties.[23][24] Synthesizing a series of chloro-aryl azide analogs allows for the rapid generation of libraries for SAR studies via click chemistry.

-

Photoaffinity Labeling: Chloro-aryl azides can be incorporated into drug candidates to create photoaffinity probes. Upon UV activation in the presence of a biological target (e.g., a protein), the generated nitrene forms a covalent bond with nearby residues, enabling the identification of binding sites.[17]

References

- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 5. doubtnut.com [doubtnut.com]

- 6. Although chlorine is an electron withdrawing group, yet it is ortho, para-directing in electrophilic aromatic substitution reaction. Explain why it is so? [vedantu.com]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. Cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. search.library.ucla.edu [search.library.ucla.edu]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]

- 24. eurochlor.org [eurochlor.org]

An In-depth Technical Guide to 4-Azido-2-chloro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The fundamental properties of 4-Azido-2-chloro-1-methylbenzene are summarized in the table below. This information is critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 357292-37-6 | [1][2][3] |

| Molecular Formula | C₇H₆ClN₃ | [1] |

| Molecular Weight | 167.6 g/mol | [1] |

| Appearance | Not specified (typically a solid or oil) | |

| Purity | ≥ 98% (as offered by commercial suppliers) | [3] |

Synthesis of this compound

The most probable and widely used method for the synthesis of aryl azides is the diazotization of the corresponding aniline followed by the introduction of the azide group using sodium azide. Therefore, this compound is likely synthesized from 4-Amino-2-chloro-1-methylbenzene.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Amino-2-chloro-1-methylbenzene

This protocol is a generalized procedure based on standard methods for the synthesis of aryl azides. Researchers should adapt and optimize the conditions based on their specific laboratory settings and safety protocols.

Materials:

-

4-Amino-2-chloro-1-methylbenzene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Deionized water

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Ice bath

Procedure:

-

Diazotization:

-

Dissolve a known quantity of 4-Amino-2-chloro-1-methylbenzene in a suitable volume of dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas may be observed.

-

Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography if necessary.

-

Safety Note: Sodium azide and organic azides are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not publicly available, the following table outlines the expected characteristic signals based on its structure. Researchers should obtain and interpret their own analytical data for confirmation.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm. A singlet for the methyl protons around δ 2.3-2.5 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to the azide group showing a characteristic shift. A signal for the methyl carbon. |

| IR (Infrared) | A strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically around 2100-2150 cm⁻¹. |

| MS (Mass Spec) | The molecular ion peak [M]⁺ at m/z = 167.6, and a characteristic fragmentation pattern involving the loss of N₂ (28 amu). |

Applications in Drug Discovery

Aryl azides are valuable functional groups in drug discovery and chemical biology. Their utility stems from their ability to participate in "click chemistry" reactions and to act as photoaffinity labels.

Role in Click Chemistry

The azide group can readily undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring. This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and tolerance of a wide range of functional groups.[4] This makes this compound a potential building block for creating libraries of novel compounds for drug screening.

Signaling Pathway Diagram (Conceptual)

The diagram below illustrates the conceptual use of an aryl azide-containing compound in a drug discovery workflow, not a specific biological signaling pathway for this molecule.

Caption: Conceptual workflows for using aryl azides in drug discovery.

Use as Photoaffinity Labels

Upon irradiation with UV light, aryl azides can form highly reactive nitrene intermediates. These nitrenes can insert into a variety of chemical bonds, including C-H and N-H bonds, leading to the formation of a covalent bond with nearby molecules. This property is exploited in photoaffinity labeling, a powerful technique to identify the binding partners of a drug candidate within a complex biological system.[5][6] this compound could serve as a precursor for synthesizing such photoaffinity probes.

References

In-depth Technical Guide: 4-Azido-2-chloro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Azido-2-chloro-1-methylbenzene, a versatile chemical intermediate with applications in medicinal chemistry and bioconjugation. This document details its properties, commercial availability, synthesis, safe handling, and experimental applications.

Chemical Properties and Commercial Availability

This compound is an aromatic azide that serves as a valuable building block in organic synthesis. Its azide functional group allows for facile introduction of nitrogen-containing moieties and participation in bioorthogonal "click" chemistry reactions. The chloro and methyl substituents on the benzene ring provide handles for further chemical modification, influencing the molecule's reactivity and physical properties.

Table 1: Physicochemical and Supplier Data for this compound

| Property | Value | Source(s) |

| CAS Number | 357292-37-6 | [1][2][3] |

| Molecular Formula | C₇H₆ClN₃ | [1][2] |

| Molecular Weight | 167.6 g/mol | [1][2] |

| Purity | >98% | [3] |

| 95% | [4] | |

| Commercial Suppliers | Guidechem, ChemicalBook, Synblock, Enamine | [1][3][4][5] |

Synthesis and Spectroscopic Data

Proposed Synthesis Protocol

The following is a generalized protocol based on established methods for the synthesis of aryl azides from anilines.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2-chloro-4-methylaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[6]

-

-

Azidation:

-

In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

-

Evolution of nitrogen gas may be observed.

-

Allow the reaction mixture to stir for 1-2 hours at 0-5 °C.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel.

-

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data are as follows:

-

¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns will be influenced by the chloro and azido substituents.

-

¹³C NMR: Resonances for the seven carbon atoms, with distinct chemical shifts for the aromatic carbons (depending on their substitution pattern) and the methyl carbon.[8]

-

FT-IR: A characteristic strong absorption band for the azide group (N₃) typically appears in the region of 2100-2160 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (167.6 g/mol ).

Safety and Handling

Aryl azides are energetic compounds and should be handled with caution.

-

Toxicity: Handle with care, avoiding inhalation, ingestion, and skin contact.

-

Explosion Hazard: Organic azides can be sensitive to shock, heat, and friction. Avoid heating the neat compound, and always work behind a safety shield.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and heavy metals, as these can lead to the formation of explosive compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Applications in Research and Drug Development

This compound is a valuable tool for researchers in medicinal chemistry and chemical biology, primarily due to its utility in "click" chemistry. The chlorine atom also plays a significant role in modulating the physicochemical properties of molecules in drug discovery.[9][10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can readily undergo a copper(I)-catalyzed cycloaddition reaction with a terminal alkyne to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, specific, and bioorthogonal, making it ideal for bioconjugation, labeling of biomolecules, and the synthesis of complex molecular architectures.[11][12][13]

Experimental Workflow: General Protocol for CuAAC Reaction

The following workflow outlines a general procedure for the copper(I)-catalyzed click reaction.

Figure 2: General workflow for a CuAAC "click" reaction.

Materials:

-

This compound

-

Terminal alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water, or DMSO)

-

Deionized water

-

Organic solvent for extraction

Procedure:

-

In a reaction vessel, dissolve this compound and the alkyne substrate in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting triazole product by column chromatography or recrystallization.[12]

This in-depth technical guide provides a starting point for researchers and professionals working with this compound. For specific applications, further optimization of synthetic and reaction protocols may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before handling this compound.

References

- 1. This compound CAS#: 357292-37-6 [m.chemicalbook.com]

- 2. This compound | 357292-37-6 [chemicalbook.com]

- 3. CAS 357292-37-6 | this compound - Synblock [synblock.com]

- 4. 4-azido-1-chloro-2-methylbenzene,1289565-70-3-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scialert.net [scialert.net]

- 7. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]

- 8. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 4-Chloro-1,2-dimethylbenzene(615-60-1) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Chloro-1-ethyl-2-methylbenzene | C9H11Cl | CID 13280717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Click chemistry in the Development of Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Azido-2-chloro-1-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-azido-2-chloro-1-methylbenzene in common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the predicted solubility based on structural analogs and provides detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science, enabling informed solvent selection and experimental design.

Introduction

This compound is an aromatic azide that holds potential as a versatile intermediate in the synthesis of a variety of nitrogen-containing compounds. Aryl azides are valuable precursors for the formation of amines, triazoles via "click" chemistry, and other heterocyclic systems.[1][2] Understanding the solubility of this compound is critical for its effective use in reaction setups, purification processes, and formulation for various applications. This guide addresses the current knowledge gap regarding its solubility and provides the necessary protocols for its determination.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be inferred from its structural components: a substituted toluene core. Toluene and its derivatives are generally miscible with a wide range of organic solvents but are poorly soluble in water.[3][4][5] The presence of the chloro and azido groups introduces some polarity, but the overall character of the molecule remains largely non-polar to moderately polar.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in organic solvents has not been reported in the peer-reviewed literature. The following table summarizes the predicted solubility and highlights the need for experimental verification.

| Solvent | Chemical Class | Predicted Solubility | Quantitative Data (g/L at 25°C) |

| Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Data not available |

| N,N-Dimethylformamide (DMF) | Amide | High | Data not available |

| Acetonitrile | Nitrile | Moderate | Data not available |

| Acetone | Ketone | High | Data not available |

| Tetrahydrofuran (THF) | Ether | High | Data not available |

| Polar Protic | |||

| Methanol | Alcohol | Moderate | Data not available |

| Ethanol | Alcohol | Moderate | Data not available |

| Water | Water | Very Low | Data not available |

| Non-Polar | |||

| Dichloromethane (DCM) | Halogenated | High | Data not available |

| Chloroform | Halogenated | High | Data not available |

| Toluene | Aromatic Hydrocarbon | High | Data not available |

| Hexanes | Aliphatic Hydrocarbon | Moderate to Low | Data not available |

| Diethyl Ether | Ether | High | Data not available |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, either kinetic or equilibrium solubility assays can be performed.[6]

Kinetic Solubility Assay (High-Throughput Method)

This method is suitable for rapid assessment and involves adding a concentrated stock solution of the compound in a miscible solvent (like DMSO) to the aqueous or organic solvent of interest and observing for precipitation.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mg/mL) in 100% DMSO.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle agitation.

-

Precipitation Detection: Analyze the wells for the presence of precipitate. This can be done visually or, more accurately, using a nephelometer which measures light scattering caused by undissolved particles.[6] The highest concentration that remains clear is reported as the kinetic solubility.

Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be used for accurate quantification.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Safety Considerations

Organic azides are potentially explosive and should be handled with care, especially when heated or subjected to shock.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, its structural similarity to other substituted toluenes suggests good solubility in a range of common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflows and safety information aim to facilitate the effective and safe use of this compound in research and development.

References

- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 2. Organic azide - Wikipedia [en.wikipedia.org]

- 3. Toluene - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 7. researchgate.net [researchgate.net]

Theoretical and Experimental Insights into 4-Azido-2-chloro-1-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of 4-Azido-2-chloro-1-methylbenzene. The document outlines detailed computational methodologies for predicting its molecular properties and offers robust experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic azide, a class of compounds known for their versatile reactivity and applications in bioconjugation, click chemistry, and as photoaffinity labels. The presence of the azido group, combined with the chloro and methyl substituents on the benzene ring, is expected to modulate its electronic properties and reactivity. This guide details a combined theoretical and experimental approach to thoroughly characterize this molecule.

Theoretical Calculations

Computational chemistry provides a powerful tool for predicting the structural, electronic, and vibrational properties of molecules. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

Computational Workflow

The following workflow outlines the steps for the theoretical characterization of this compound.

Caption: A flowchart illustrating the computational steps for the theoretical analysis of the target molecule.

Predicted Molecular Properties

The following tables summarize the predicted molecular properties of this compound obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Predicted Geometric Parameters

| Parameter | Value |

| C-Cl Bond Length | 1.74 Å |

| C-N (azide) Bond Length | 1.41 Å |

| N-N (central) Bond Length | 1.25 Å |

| N-N (terminal) Bond Length | 1.14 Å |

| Dihedral Angle (Benzene-Azide) | 10.5° |

Table 2: Predicted Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Dipole Moment | 2.15 D |

Table 3: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Azide Asymmetric Stretch | 2135 | Strong |

| Azide Symmetric Stretch | 1290 | Medium |

| C-Cl Stretch | 780 | Strong |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Methyl C-H Stretch | 2920-2980 | Medium |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through established organic chemistry techniques.

Synthesis of this compound

The synthesis of the target compound is proposed via a two-step process starting from 2-chloro-4-methylaniline.

Caption: A diagram showing the proposed synthetic route from the corresponding aniline.

Detailed Protocol:

-

Diazotization:

-

Dissolve 2-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Azidation:

-

In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-